3-Cyclopropylisoxazol-5-amine

RET kinase inhibitor Kinase selectivity Oncology

For medicinal chemistry programs targeting selective kinase inhibition, 3-Cyclopropylisoxazol-5-amine (CAS 21080-91-1) is the definitive building block. The cyclopropyl substituent is critical for achieving exceptional metabolic stability and kinase selectivity, as demonstrated in derived RET inhibitors with exclusive target engagement among 369 kinases. Substituting with generic isoxazol-5-amines introduces unpredictable biological activity and confounds SAR studies. Secure the validated synthon to ensure program success.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 21080-91-1
Cat. No. B1285702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylisoxazol-5-amine
CAS21080-91-1
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=C2)N
InChIInChI=1S/C6H8N2O/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2
InChIKeyHAFQCGUIQVGCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylisoxazol-5-amine (CAS 21080-91-1) for Research & Procurement: Overview


3-Cyclopropylisoxazol-5-amine (CAS 21080-91-1) is a heterocyclic building block featuring a five-membered isoxazole ring substituted with a cyclopropyl group at the 3-position and an amine at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors and other bioactive molecules . The cyclopropyl moiety is a key structural feature known to enhance metabolic stability and conformational rigidity, which can improve binding specificity to biological targets . It is primarily utilized as a synthon in the development of selective RET kinase inhibitors for potential therapeutic applications in oncology [1].

Why Generic Substitution Fails for 3-Cyclopropylisoxazol-5-amine in Critical Research Applications


Substituting 3-Cyclopropylisoxazol-5-amine with generic isoxazol-5-amines or other heterocyclic amines can lead to significant and unpredictable changes in biological activity, selectivity, and metabolic stability. The presence of the cyclopropyl group at the 3-position is not merely a minor structural variation; it fundamentally alters the molecule's physicochemical properties and its interaction with biological targets . Unlike other alkyl or aryl substituents, the cyclopropyl ring imparts unique conformational constraints and electronic effects that are often critical for achieving desired potency and selectivity profiles . For instance, in the development of RET kinase inhibitors, the cyclopropyl-substituted isoxazole moiety was essential for achieving high metabolic stability and exceptional kinase selectivity, a profile that would likely be lost with a non-cyclopropyl analog [1]. Therefore, in research where target engagement, off-target effects, and metabolic fate are under investigation, using a generic alternative may confound results and lead to inaccurate conclusions.

Quantitative Differentiation Evidence for 3-Cyclopropylisoxazol-5-amine Against Comparator Analogs


Kinase Selectivity: RET Inhibition in a 369-Kinase Panel vs. Broad-Spectrum Inhibitors

A derivative of 3-Cyclopropylisoxazol-5-amine, specifically compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), demonstrates exclusive inhibition of RET kinase in a global kinase profiling assay. This contrasts sharply with many broad-spectrum kinase inhibitors that target multiple kinases, leading to off-target effects [1].

RET kinase inhibitor Kinase selectivity Oncology

Potency Against RET Gatekeeper Mutant: IC50 Comparison vs. Wild-Type RET

Compound 15l, synthesized from 3-Cyclopropylisoxazol-5-amine, exhibits nanomolar potency against both wild-type RET and the clinically relevant gatekeeper mutant V804M, which often confers resistance to first-generation inhibitors [1]. This dual potency is a critical advantage over many existing RET inhibitors that lose activity against this mutation.

RET kinase inhibitor Gatekeeper mutant Drug resistance

Cancer Cell Growth Inhibition: Selectivity for RET-Driven Cells

Compound 15l effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells. Critically, it does not affect parental Ba/F3 cells or normal thyroid cells (Nthy ori-3-1) [1]. This cellular selectivity profile is superior to many less-selective kinase inhibitors that exhibit general cytotoxicity.

Cancer cell line Proliferation assay Target engagement

Metabolic Stability: Enhanced Profile via Cyclopropyl Group

The incorporation of the cyclopropyl group in 3-Cyclopropylisoxazol-5-amine is a recognized strategy to improve metabolic stability of drug candidates . This is supported by the SAR study for compound 15l, which was designed to enhance metabolic stability over the pyrazolopyrimidine scaffold and indeed displayed high metabolic stability [1]. This contrasts with non-cyclopropyl analogs that are often more susceptible to oxidative metabolism.

Metabolic stability Drug metabolism Pharmacokinetics

Recommended Application Scenarios for 3-Cyclopropylisoxazol-5-amine Based on Evidence


Synthesis of Highly Selective RET Kinase Inhibitors for Oncology Research

3-Cyclopropylisoxazol-5-amine is the optimal starting material for medicinal chemistry programs aiming to develop selective and potent RET kinase inhibitors. Evidence shows that a derived compound (15l) exhibits exclusive RET inhibition among 369 kinases and potently inhibits both wild-type and gatekeeper mutant RET, while sparing normal cells [1]. This application is directly supported by peer-reviewed research demonstrating the critical role of this synthon in achieving exceptional kinase selectivity and cellular potency.

Development of Drug Candidates Requiring Enhanced Metabolic Stability

In drug discovery projects where improving metabolic stability is a key objective, 3-Cyclopropylisoxazol-5-amine is a strategically important building block. The cyclopropyl moiety is a well-established structural feature for reducing oxidative metabolism, and its presence in this compound directly addresses this need [1]. The SAR study of the derived RET inhibitor 15l explicitly designed this scaffold to enhance metabolic stability over a previous lead series, confirming its utility in optimizing pharmacokinetic properties .

Pharmacological Tool Compound Generation for Studying RET-Driven Diseases

For researchers needing a clean pharmacological tool to dissect RET signaling in cellular or in vivo models, a compound synthesized from 3-Cyclopropylisoxazol-5-amine is a superior choice. The evidence demonstrates that derived compounds can achieve exclusive RET inhibition without affecting a panel of 369 other kinases, minimizing off-target effects and simplifying data interpretation [1]. This is crucial for generating reliable and reproducible results in target validation studies.

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